molecular formula C11H16BNO2 B1279865 [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid CAS No. 878289-40-8

[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid

Cat. No.: B1279865
CAS No.: 878289-40-8
M. Wt: 205.06 g/mol
InChI Key: PHKRRMUMVOCZGZ-UHFFFAOYSA-N
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Description

[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with a pyrrolidin-1-ylmethyl group and a boronic acid functional group. It is widely used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .

Biochemical Analysis

Biochemical Properties

[2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid plays a significant role in various biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in numerous physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition. This interaction is highly specific and can be exploited for the development of enzyme inhibitors with therapeutic potential .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound has been reported to alter the expression of genes involved in cell cycle regulation and apoptosis, highlighting its potential as a modulator of cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group of this compound can form reversible covalent bonds with diols and other nucleophilic groups present in biomolecules. This property allows this compound to inhibit enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. This compound is relatively stable under physiological conditions but can undergo hydrolysis over time, leading to the formation of inactive products. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and activity may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, this compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, gluconeogenesis, and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, particularly in target tissues such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through post-translational modifications and targeting signals. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid typically involves the reaction of a phenylboronic acid derivative with a pyrrolidine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide and temperatures ranging from room temperature to 100°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid is used as a versatile building block for the construction of complex molecules. It is particularly valuable in the synthesis of biologically active compounds and pharmaceuticals .

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: In medicinal chemistry, this compound is explored for its potential as an enzyme inhibitor, particularly for proteases and kinases. Its boronic acid group can form reversible covalent bonds with active site residues, making it a valuable scaffold for drug design .

Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics. It also finds applications in the development of sensors and catalysts .

Comparison with Similar Compounds

Uniqueness: [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid is unique due to the presence of the pyrrolidin-1-ylmethyl group, which enhances its reactivity and versatility in organic synthesis. This structural feature allows for the formation of more complex and diverse molecules, making it a valuable tool in various fields of research and industry .

Properties

IUPAC Name

[2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6,14-15H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKRRMUMVOCZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468407
Record name [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878289-40-8
Record name [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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